4-Ethoxy-6-methylquinoline 1-oxide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Ethoxy-6-methylquinoline 1-oxide, has been a subject of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . The synthesis of quinoline derivatives can be achieved through several methods, including the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the use of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline skeleton, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The ethoxy and methyl groups are substituents on the quinoline ring.Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo a variety of chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation reactions .Properties
IUPAC Name |
4-ethoxy-6-methyl-1-oxidoquinolin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-6-7-13(14)11-5-4-9(2)8-10(11)12/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOILSLJMHFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=[N+](C=C1)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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